![molecular formula C19H27F3 B14283756 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene CAS No. 156326-15-7](/img/structure/B14283756.png)
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a pentylcyclohexyl ethyl group
Preparation Methods
The synthesis of 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene typically involves multiple steps. One common method includes the following steps:
Alkylation: The attachment of the pentylcyclohexyl ethyl group can be performed through Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of liquid crystals for display technologies and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. The pentylcyclohexyl ethyl group contributes to the compound’s overall conformation and binding affinity, influencing its biological activity.
Comparison with Similar Compounds
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene can be compared with other similar compounds, such as:
1,2,3-Trifluorobenzene: Lacks the pentylcyclohexyl ethyl group, resulting in different chemical and biological properties.
1,3,5-Trifluorobenzene: Has a different fluorine substitution pattern, affecting its reactivity and applications.
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene: Similar structure but with a propyl group instead of a pentyl group, leading to variations in its physical and chemical properties.
Properties
CAS No. |
156326-15-7 |
|---|---|
Molecular Formula |
C19H27F3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene |
InChI |
InChI=1S/C19H27F3/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16-12-17(20)19(22)18(21)13-16/h12-15H,2-11H2,1H3 |
InChI Key |
XLUFQXCXTHDHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CCC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
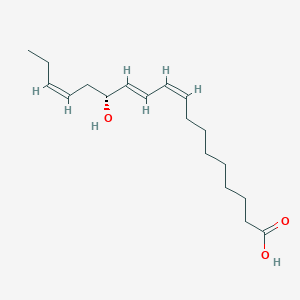
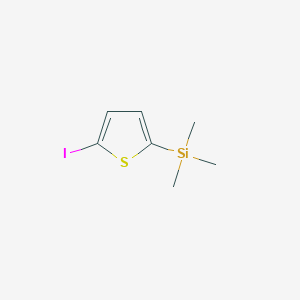
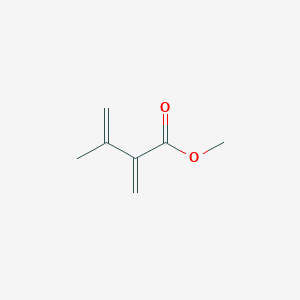
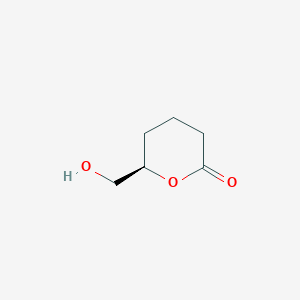
![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
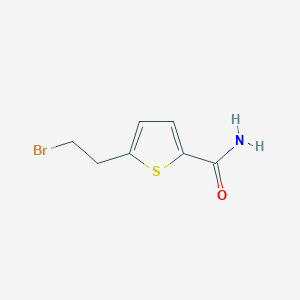
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
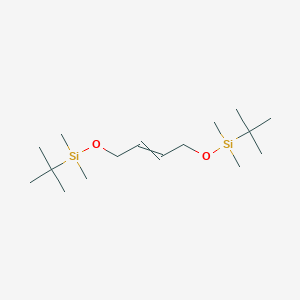
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
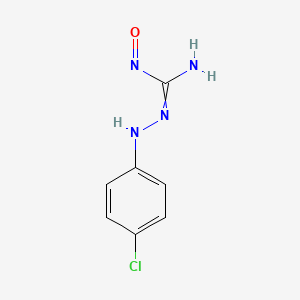
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
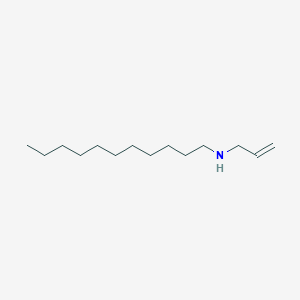
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
